3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 276.28 g/mol. This compound is classified under the category of benzoic acids, specifically as a substituted benzoic acid due to the presence of a nitro group and an amino group attached to the benzene ring. It is primarily studied for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid can be achieved through various methods, often involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with tetrahydro-2H-pyran-4-ylmethanamine in the presence of a suitable base and solvent.
Technical Details:
The molecular structure of 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid features a benzene ring substituted with a nitro group at the 3-position and an amino group linked to a tetrahydro-2H-pyran moiety at the 4-position.
Structural Data:
InChI=1S/C13H16N2O5/c16-13(17)10-1-2-11(12(7-10)15(18)19)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,16,17)CWWDIBVRWOXOKK-UHFFFAOYSA-NThis structure indicates the presence of functional groups that may contribute to its reactivity and interaction with biological targets.
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid can participate in various chemical reactions typical for amino acids and aromatic compounds.
Reactions:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals or materials science.
The mechanism of action for 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid largely depends on its interactions at the molecular level with biological targets. Its structural features suggest potential interactions with enzymes or receptors involved in metabolic pathways.
Process Data:
Research into its specific mechanisms is ongoing, particularly concerning its role in medicinal chemistry.
The physical and chemical properties of 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid are essential for understanding its behavior in various environments.
Properties:
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid has several potential applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: